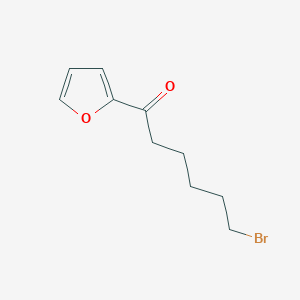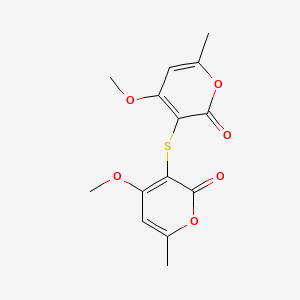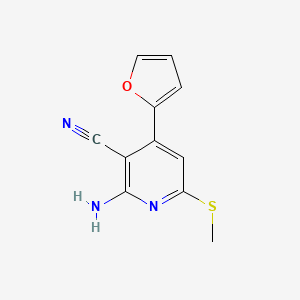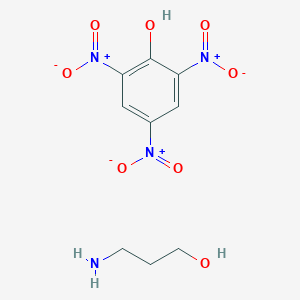
4,4'-Sulfanediylbis(3-methylpyridine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(3-methyl-4-pyridyl) sulfide is an organic compound that belongs to the class of sulfides, which are characterized by the presence of a sulfur atom bonded to two carbon atoms. This compound is particularly interesting due to its unique structure, which includes two pyridyl groups attached to a central sulfur atom. The presence of the pyridyl groups imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(3-methyl-4-pyridyl) sulfide typically involves the reaction of 3-methyl-4-pyridyl halides with a sulfur nucleophile. One common method is the nucleophilic substitution reaction where 3-methyl-4-pyridyl chloride reacts with sodium sulfide under controlled conditions to form the desired sulfide compound. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of Di(3-methyl-4-pyridyl) sulfide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as palladium or nickel complexes, can also be employed to facilitate the reaction and improve selectivity. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Di(3-methyl-4-pyridyl) sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the sulfide back to thiols or other sulfur-containing compounds using reducing agents like lithium aluminum hydride.
Substitution: The pyridyl groups can participate in electrophilic substitution reactions, where the hydrogen atoms on the pyridyl rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, disulfides
Substitution: Halogenated pyridyl derivatives, nitro-pyridyl derivatives
Scientific Research Applications
Di(3-methyl-4-pyridyl) sulfide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other valuable chemical compounds.
Mechanism of Action
The mechanism of action of Di(3-methyl-4-pyridyl) sulfide involves its interaction with molecular targets through the sulfur atom and the pyridyl groups. The sulfur atom can form bonds with metal ions, making the compound an effective ligand in metal coordination complexes. The pyridyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity towards biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Di(2-pyridyl) sulfide
- Di(4-pyridyl) sulfide
- Di(3-methyl-2-pyridyl) sulfide
Uniqueness
Di(3-methyl-4-pyridyl) sulfide is unique due to the specific positioning of the methyl group on the pyridyl ring, which can influence its chemical reactivity and interaction with other molecules. This structural feature distinguishes it from other pyridyl sulfides and can result in different chemical and biological properties.
Properties
CAS No. |
78285-58-2 |
|---|---|
Molecular Formula |
C12H12N2S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
3-methyl-4-(3-methylpyridin-4-yl)sulfanylpyridine |
InChI |
InChI=1S/C12H12N2S/c1-9-7-13-5-3-11(9)15-12-4-6-14-8-10(12)2/h3-8H,1-2H3 |
InChI Key |
BCQODAPXLTXVEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)SC2=C(C=NC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B14430024.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)
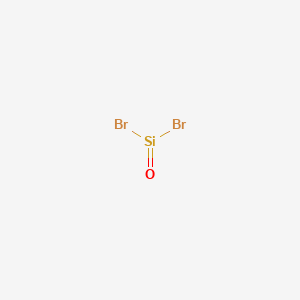
![2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430036.png)
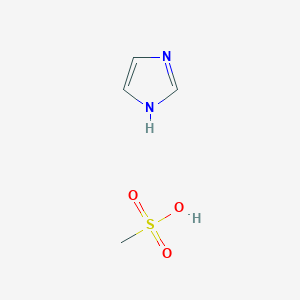
![Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate](/img/structure/B14430056.png)
